REACTION_SMILES
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[CH3:1][C:2](=[O:3])[OH:4].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[Fe:21].[N+:5]([O-:6])(=[O:7])[c:8]1[cH:9][cH:10][c:11]2[c:12]([c:13]([O:16][CH2:17][C:18]#[N:19])[n:14][s:15]2)[cH:20]1>>[NH2:5][c:8]1[cH:9][cH:10][c:11]2[c:12]([c:13]([O:16][CH2:17][C:18]#[N:19])[n:14][s:15]2)[cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCOc1nsc2ccc([N+](=O)[O-])cc12
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Name
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Type
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product
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Smiles
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N#CCOc1nsc2ccc(N)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |